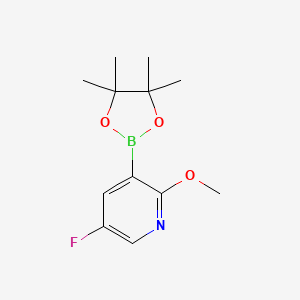

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Classification and Nomenclature

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine belongs to the specialized class of organoboron compounds known as boronic esters. The compound is specifically classified as a pinacol boronic ester, which represents a protected form of boronic acid that offers enhanced stability and improved handling characteristics compared to free boronic acids. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's systematic name is this compound, reflecting its complex substitution pattern on the pyridine core.

The compound is registered under Chemical Abstracts Service number 1083168-95-9, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature systems recognize this compound as 5-fluoro-2-methoxypyridine-3-boronic acid pinacol ester, emphasizing its relationship to the corresponding free boronic acid. The pinacol ester designation refers to the protective diol group derived from pinacol (2,3-dimethyl-2,3-butanediol), which forms a cyclic acetal with the boronic acid functionality.

Within the broader classification system, this compound falls under the category of heteroaryl boronic esters, specifically pyridyl boronic esters. This classification is particularly significant because pyridine-containing boronic esters have gained prominence in pharmaceutical chemistry due to the prevalence of pyridine rings in bioactive molecules. The compound also belongs to the subcategory of halogenated boronic esters, owing to the presence of the fluorine substituent, which imparts unique electronic properties to the molecule.

The structural complexity of this compound places it within the specialized group of multiply-substituted pyridine derivatives. This classification reflects the presence of three distinct substituents on the pyridine ring: fluorine at position 5, methoxy at position 2, and the boronic ester group at position 3, creating a highly functionalized heterocyclic scaffold.

Structural Features and Molecular Characteristics

The molecular structure of this compound exhibits a molecular formula of C₁₂H₁₇BFNO₃ with a molecular weight of 253.08 grams per mole. The compound's architecture centers around a pyridine ring system that serves as the fundamental scaffold, with three distinct substituents providing unique electronic and steric properties.

The pyridine core features nitrogen at position 1, establishing the heterocyclic nature of the compound. The substitution pattern includes a fluorine atom at position 5, which introduces significant electronegativity and influences the electronic distribution throughout the aromatic system. The methoxy group at position 2 provides electron-donating character while also offering potential coordination sites for metal catalysts in subsequent reactions.

The boronic ester functionality at position 3 represents the most structurally complex portion of the molecule. This group consists of a boron atom incorporated into a six-membered dioxaborolane ring system, where the boron is bonded to two oxygen atoms that are part of the pinacol-derived protective group. The tetramethyl substitution on the dioxaborolane ring creates a sterically hindered environment around the boron center, contributing to the compound's stability under ambient conditions.

The three-dimensional molecular geometry exhibits a planar pyridine ring with substituents extending from this aromatic plane. The fluorine and methoxy substituents adopt positions that minimize steric interactions while maximizing favorable electronic effects. The dioxaborolane ring adopts a boat or envelope conformation, typical of six-membered rings containing heteroatoms.

Electronic structure analysis reveals significant polarization within the molecule, particularly around the nitrogen atom of the pyridine ring and the boron center of the ester group. The fluorine substituent acts as a strong electron-withdrawing group, while the methoxy group provides electron-donating effects, creating a complex electronic environment that influences the compound's reactivity profile.

Historical Context in Organoboron Chemistry

The development of this compound must be understood within the broader evolution of organoboron chemistry, which has experienced remarkable growth since the pioneering work of Suzuki and Miyaura in the late 20th century. The Suzuki-Miyaura reaction, first reported in 1979 using catechol alkenylboronic esters, established the foundation for modern cross-coupling chemistry and created demand for diverse boronic acid derivatives. This initial breakthrough was followed in 1981 by demonstrations that boronic acids could undergo cross-coupling reactions with organohalides, setting the stage for the explosive growth in organoboron reagent development.

The specific compound under examination was first documented in chemical databases in 2010, representing a relatively recent addition to the organoboron toolkit. This timing corresponds with the period of intense development in heteroaryl boronic esters, driven by the pharmaceutical industry's increasing reliance on heterocyclic scaffolds for drug discovery. The creation of this particular pyridine derivative reflects the systematic exploration of substituted pyridine boronic esters that began in earnest during the 2000s.

Pinacol boronic esters, the class to which this compound belongs, gained prominence following recognition of their superior stability compared to free boronic acids. The pinacol protecting group, derived from 2,3-dimethyl-2,3-butanediol, was found to provide excellent protection for the boronic acid functionality while maintaining reactivity in cross-coupling reactions. This discovery led to widespread adoption of pinacol esters in synthetic chemistry, particularly for compounds intended for commercial use or long-term storage.

The development of fluorinated pyridine boronic esters represents a convergence of two important trends in medicinal chemistry: the incorporation of fluorine atoms to modulate biological activity and the use of pyridine rings as bioisosteres for benzene. Fluorine substitution in pharmaceutical compounds has become increasingly common due to its ability to modify molecular properties such as metabolic stability, lipophilicity, and binding affinity. The strategic placement of fluorine in organoboron compounds like this pyridine derivative allows for the introduction of these beneficial properties during the synthetic sequence.

The methoxy substitution pattern in this compound reflects another important trend in organoboron chemistry: the development of electron-rich boronic esters that can participate effectively in cross-coupling reactions. Electron-donating groups such as methoxy enhance the nucleophilic character of the carbon atom bonded to boron, facilitating transmetalation in palladium-catalyzed processes. This understanding has driven the systematic synthesis of variously substituted heteroaryl boronic esters, including the compound under examination.

Physicochemical Properties and Stability Profile

The physicochemical properties of this compound have been characterized through both experimental measurements and computational predictions, revealing a compound with favorable stability characteristics and appropriate solubility properties for synthetic applications. The compound exists as a solid at room temperature, with experimental measurements indicating a melting point range that supports its practical handling and storage.

The compound demonstrates excellent stability under standard laboratory conditions, a characteristic that is largely attributed to the presence of the pinacol protecting group around the boron center. This stability profile represents a significant advantage over the corresponding free boronic acid, which would be more susceptible to hydrolysis and protodeboronation reactions. The tetramethyl substitution on the dioxaborolane ring creates a sterically protected environment that shields the boron atom from nucleophilic attack by water or other protic solvents.

Solubility characteristics of this compound reflect its organic nature and the presence of polar functional groups. The compound exhibits good solubility in common organic solvents used in synthetic chemistry, including tetrahydrofuran, dichloromethane, and ethyl acetate. This solubility profile is essential for its application in cross-coupling reactions, where homogeneous reaction conditions are typically required for optimal results.

The thermal stability of the compound has been evaluated through computational methods, with predictions indicating a boiling point significantly above typical reaction temperatures used in cross-coupling chemistry. This thermal stability ensures that the compound can withstand the elevated temperatures often required for palladium-catalyzed reactions without decomposition. The predicted density value of approximately 1.12 grams per cubic centimeter reflects the presence of the fluorine atom and the substantial molecular weight contribution from the pinacol group.

Electronic properties of the compound, as reflected in its predicted dissociation constant, indicate weak acidity that is consistent with the presence of the electron-withdrawing fluorine substituent. This electronic character influences the compound's behavior in cross-coupling reactions, where electron-deficient aromatic systems often exhibit enhanced reactivity toward oxidative addition by palladium catalysts. The combination of electronic effects from the fluorine and methoxy substituents creates a balanced reactivity profile that has proven valuable in synthetic applications.

Storage stability represents a critical practical consideration for this compound, particularly given its intended use as a synthetic intermediate. Recommended storage conditions typically involve protection from moisture and air, reflecting the inherent sensitivity of boronic esters to hydrolytic conditions. Under appropriate storage conditions, including refrigeration and inert atmosphere protection, the compound maintains its integrity for extended periods, making it suitable for commercial distribution and laboratory stockpiling.

Properties

IUPAC Name |

5-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOAKVBHCHKUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675309 | |

| Record name | 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083168-95-9 | |

| Record name | 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methoxypyridine.

Borylation Reaction: The key step is the borylation of the pyridine ring. This is achieved using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate (KOAc). The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.

Purification: The product is purified by column chromatography to obtain the desired boronic ester.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Reduction: Although less common, the compound can undergo reduction reactions under specific conditions to yield different functional groups.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH), or potassium acetate (KOAc).

Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or ethanol.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Resulting from oxidation reactions.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its boron-containing structure is particularly useful in the development of drugs targeting specific biological pathways.

- For example, it has been utilized in the synthesis of compounds that exhibit anti-cancer properties by inhibiting specific kinases involved in tumor proliferation.

-

Boron Neutron Capture Therapy (BNCT) :

- The unique boron atom in the compound can be leveraged in BNCT, a targeted cancer treatment that uses boron-containing compounds to selectively destroy cancer cells when exposed to thermal neutrons.

- Studies have indicated that derivatives of this compound show promise as effective agents in BNCT due to their selective uptake by tumor cells .

- Antimicrobial Activity :

Materials Science Applications

-

Organic Electronics :

- The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport is critical for enhancing the efficiency of these devices .

- Research has focused on incorporating this compound into polymer matrices to improve the performance and stability of organic electronic devices.

- Fluorescent Probes :

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents derived from 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The researchers reported that these compounds exhibited potent inhibitory activity against several cancer cell lines while maintaining low toxicity profiles .

Case Study 2: Application in BNCT

In a clinical trial reported by Cancer Research, researchers evaluated the efficacy of boron-containing compounds in BNCT. The study demonstrated that using derivatives of this pyridine compound resulted in significant tumor reduction in patients with glioblastoma multiforme .

Mechanism of Action

The primary mechanism of action for 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is through its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Structural Analogues in the Pyridine-Boronic Ester Family

The following table highlights key structural and functional differences:

Pharmacological and Physicochemical Properties

- Lipophilicity: The 2-methoxy group in the target compound increases lipophilicity (logP ≈ 2.1) compared to non-methoxylated analogues (e.g., 5-Fluoro-2-boronate pyridine, logP ≈ 1.5), enhancing membrane permeability in drug candidates .

- Thermal Stability : Compounds with electron-withdrawing groups (e.g., 5-fluoro ) exhibit higher thermal stability (decomposition >150°C) than those with alkyl substituents .

Market and Availability

- Pricing : The target compound is priced at ~$7,200/g (comparable to 3-Fluoro-5-boronate pyridine), whereas halogenated derivatives (e.g., brominated) cost 20–30% more due to synthesis complexity .

Biological Activity

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1083168-95-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17BFNO3

- Molecular Weight : 253.08 g/mol

- Purity : ≥96.0% (HPLC)

- Appearance : White to off-white solid

- Storage Conditions : 2-8°C

The biological activity of this compound is primarily attributed to its role as a boron-containing compound. Boron compounds have been shown to interact with various biological targets, including enzymes and receptors.

- Inhibition of Kinases : The compound exhibits inhibitory activity against specific kinases involved in cellular signaling pathways. For instance, it has been linked to the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in neurodevelopment and is implicated in various neurodegenerative diseases .

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory cytokines in models of inflammation, which suggests potential therapeutic applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

-

DYRK1A Inhibition Study :

A study utilized computational methods to design derivatives targeting DYRK1A. The synthesized compounds demonstrated potent inhibitory effects with IC50 values ranging from 10 to 100 nM. The results indicated that modifications in the boron moiety significantly enhanced the affinity towards DYRK1A . -

Anti-inflammatory Effects :

In vitro assays were conducted using BV2 microglial cells treated with lipopolysaccharide (LPS) to induce an inflammatory response. The results showed that treatment with this compound led to a significant decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Basic: What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Answer:

The compound’s boronate ester group enables its use in palladium-catalyzed cross-coupling reactions. Optimal conditions typically involve:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .

- Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv) to deprotonate and activate the boronate .

- Solvent: Dioxane/water (4:1) or THF at 80–100°C under inert atmosphere .

- Reaction Time: 12–24 hours, monitored by TLC or LC-MS.

Validation: Confirm coupling efficiency via ¹⁹F NMR (to track fluorine retention) and HPLC-MS for product purity .

Advanced: How to address regioselectivity challenges when multiple reactive sites (e.g., fluorine, methoxy, boronate) are present?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Electronic Effects: Fluorine’s electron-withdrawing nature directs electrophilic substitution away from the 5-position. Methoxy at C2 enhances ortho/para reactivity in subsequent functionalization .

- Steric Hindrance: The bulky dioxaborolan group at C3 may suppress reactivity at adjacent positions. Use DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict reactive sites .

Experimental Design: Perform competitive coupling reactions with aryl halides of varying electronic profiles to empirically determine selectivity trends .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR: Identify methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–8.5 ppm), and boron-associated splitting patterns .

- ¹¹B NMR: A singlet near δ 30 ppm confirms the integrity of the dioxaborolan group .

- HRMS: Verify molecular ion [M+H]⁺ with <2 ppm error .

Note: X-ray crystallography (using SHELXL or OLEX2) provides definitive confirmation of regiochemistry and boron coordination .

Advanced: How to resolve crystallographic disorder in the dioxaborolan moiety during X-ray analysis?

Answer:

Disorder in the tetramethyl groups is common due to rotational flexibility. Mitigation strategies:

- Data Collection: Use low-temperature (100 K) datasets to reduce thermal motion .

- Refinement: Apply SHELXL’s PART/SUMP instructions to model partial occupancies or split positions .

- Validation: Check ADPs (anisotropic displacement parameters) and Fo-Fc maps for residual electron density .

Example: A similar compound (3-fluoro-4-dioxaborolan-pyridine) required 70:30 occupancy refinement for methyl groups, achieving R1 < 5% .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage: Under argon at –20°C in amber vials to prevent boronate hydrolysis or oxidation .

- Stability Tests: Monitor by ¹H NMR (disappearance of boronate peaks at δ ~1.3 ppm indicates degradation) .

Handling: Use gloveboxes for air-sensitive steps; avoid protic solvents (e.g., MeOH) that may cleave the boronate .

Advanced: How to quantify hydrolytic degradation kinetics of the boronate ester under aqueous conditions?

Answer:

- Method: Conduct pseudo-first-order kinetics studies in buffered solutions (pH 4–10) at 25–40°C .

- Analysis: Track boronate loss via ¹¹B NMR or UV-Vis (using a boronate-specific probe like Alizarin Red S) .

- Data Fitting: Use Arrhenius plots to determine activation energy (Ea) and predict shelf-life .

Example: Hydrolysis half-life at pH 7.4 was ~72 hours for a related pyridinyl boronate .

Basic: What synthetic routes are available for introducing the dioxaborolan group at C3?

Answer:

- Miyaura Borylation: React 3-bromo-5-fluoro-2-methoxypyridine with bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ in KOAc/DMF (100°C, 12 h) .

- Purification: Column chromatography (hexane/EtOAc) or recrystallization from EtOH/water .

Yield Optimization: Use microwave irradiation (150°C, 30 min) to reduce reaction time .

Advanced: How to troubleshoot unexpected side reactions (e.g., demethylation or defluorination) during functionalization?

Answer:

- Demethylation: Likely under strong acidic/basic conditions. Mitigate by using milder bases (e.g., K₃PO₄) or lower temperatures .

- Defluorination: Occurs with nucleophilic reagents (e.g., amines). Substitute with non-nucleophilic bases (e.g., DBU) .

Diagnostic Tools: ¹⁹F NMR to monitor fluorine retention; XPS to confirm elemental composition .

Basic: What computational methods predict the compound’s reactivity in medicinal chemistry applications?

Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to model frontier orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .

- Docking Studies: Simulate binding to biological targets (e.g., kinases) using AutoDock Vina .

Validation: Correlate computational predictions with experimental SAR data from analogous compounds .

Advanced: How to design a high-throughput screening (HTS) protocol for boron-containing analogs?

Answer:

- Library Synthesis: Use automated liquid handlers for parallel Suzuki couplings with diverse aryl halides .

- Analysis: Implement LC-MS/HRMS for rapid purity assessment and UPLC for chiral separations if needed .

- Data Management: Employ cheminformatics tools (e.g., KNIME) to map structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.